Emixustat - 1141777-14-1

Emixustat

Catalog Number: EVT-399121
CAS Number: 1141777-14-1
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emixustat hydrochloride, a non-retinoid small molecule, serves as a potent and selective inhibitor of Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) isomerase. [, , , , , , ] This enzyme plays a crucial role in the visual cycle by catalyzing the isomerization of all-trans-retinyl esters to 11-cis-retinol, a vital step in regenerating visual chromophore (11-cis retinal) for vision. [, , , , , ] Its classification as a visual cycle modulator (VCM) stems from its ability to regulate the production of visual chromophore within the retinal pigment epithelium (RPE). [, , , , , ]

Emixustat's primary research focus revolves around its potential to treat various retinal diseases, including Stargardt disease, diabetic retinopathy, and age-related macular degeneration (AMD). [, , , , , , , , , ] By modulating the visual cycle, emixustat aims to reduce the formation of toxic byproducts implicated in the pathogenesis of these blinding diseases. [, , , , , , ]

Future Directions
  • Optimizing pharmacokinetic properties: Developing derivatives with improved pharmacokinetic profiles, particularly focusing on slowing down clearance and increasing ocular tissue exposure, will be crucial for enhancing its therapeutic potential. [, ]
  • Investigating long-term effects: Further studies are needed to assess the long-term safety and efficacy of emixustat in treating retinal diseases, considering its potential for delayed dark adaptation and other ocular adverse events. [, ]
  • Exploring combination therapies: Combining emixustat with other therapeutic approaches, such as gene therapy or stem cell transplantation, could provide synergistic benefits in treating retinal degenerative diseases. []
  • Developing novel retinaldehyde-sequestering agents: Utilizing the structural insights gained from emixustat's interaction with RPE65 can guide the development of new retinaldehyde-sequestering agents with improved efficacy and safety profiles. []
  • Understanding the role of VAP-1 in drug metabolism: Further investigations into the interaction between emixustat and VAP-1 can contribute to a better understanding of this enzyme's role in drug metabolism and potentially lead to the development of more targeted therapies. []

Fenretinide

Compound Description: Fenretinide (N-(4-hydroxyphenyl)retinamide) is a synthetic retinoid that has been investigated for its potential in treating various types of cancer and retinal diseases. It acts by inhibiting dihydroceramide desaturase-1 (DES1), an enzyme involved in ceramide metabolism and potentially in an alternative visual cycle pathway. []

Relevance: Fenretinide is often mentioned alongside Emixustat in studies investigating visual cycle modulators for treating retinal diseases like geographic atrophy secondary to age-related macular degeneration (AMD) []. Both compounds target different enzymes within the visual cycle: Emixustat inhibits RPE65, the primary isomerase, while Fenretinide inhibits DES1, a potential alternative isomerase. [] Although both modulate the visual cycle, they exhibit different safety profiles and efficacies. []

ACU-5201

Compound Description: ACU-5201 is an aldehyde intermediate formed during the oxidative deamination of Emixustat by the enzyme vascular adhesion protein-1 (VAP-1). [] This metabolic step is crucial for Emixustat's clearance from the body.

Relevance: ACU-5201 is a direct metabolite of Emixustat and highlights a major metabolic pathway for the drug. Understanding the formation and further metabolism of ACU-5201 is crucial for characterizing Emixustat's pharmacokinetic profile. []

ACU-5124, ACU-5116, and ACU-5149

Compound Description: These three compounds are the major metabolites of Emixustat, primarily generated through oxidation of the cyclohexyl moiety and oxidative deamination of the 3R-hydroxypropylamine group in its structure. [] ACU-5124 is a cyclohexanol metabolite, and along with ACU-5116 and ACU-5149, constitute a significant portion of Emixustat metabolites found in plasma. []

Relevance: As major metabolites of Emixustat, these compounds are essential for understanding the drug's metabolic fate and potential off-target effects. The presence of these metabolites in plasma indicates that they might contribute to Emixustat's overall pharmacological activity. []

QEA-B-001-NH2

Compound Description: QEA-B-001-NH2 is a primary amine compound designed to act as an all-trans-retinal (atRAL) sequestrant. It is structurally distinct from Emixustat and lacks RPE65 inhibitory activity. []

Relevance: This compound was instrumental in research aiming to dissect the different mechanisms of action of Emixustat. While Emixustat both inhibits RPE65 and sequesters atRAL, QEA-B-001-NH2 focuses solely on atRAL sequestration. The protective effects observed with QEA-B-001-NH2 in retinal phototoxicity models suggest that atRAL sequestration might be a key mechanism underlying the therapeutic effects of Emixustat and related compounds. []

3-amino-1-(3-isopropyl-5-((2,6,6-trimethylcyclohex-1-en-1-yl)methoxy)phenyl)propan-1-ol (MB-007)

Compound Description: MB-007 is a derivative of Emixustat specifically designed to have a reduced inhibitory effect on RPE65 while retaining the ability to form Schiff base adducts with retinaldehyde. This compound incorporates an isopropyl group to reduce RPE65 binding. []

Relevance: MB-007 was crucial in research designed to fine-tune the pharmacodynamic properties of visual cycle modulators. By comparing its activity to Emixustat and other derivatives, researchers were able to better understand the structure-activity relationship for both RPE65 inhibition and retinaldehyde sequestration, potentially leading to safer and more effective therapeutics. []

All-trans-retinal (atRAL)

Compound Description: atRAL is a vitamin A aldehyde crucial in the visual cycle. It is formed from the photoisomerization of 11-cis-retinal, the light-sensitive chromophore in rhodopsin. [] atRAL is a substrate for RPE65, which converts it back to 11-cis-retinal, continuing the visual cycle. []

Relevance: atRAL is a central molecule in the visual cycle and the primary target for sequestration by Emixustat and some of its derivatives. By sequestering atRAL, Emixustat indirectly inhibits the visual cycle, even in the presence of active RPE65. []

9-cis-retinaldehyde

Compound Description: 9-cis-retinaldehyde is a stereoisomer of atRAL and can also serve as a visual chromophore, although it is less common than 11-cis-retinal. []

Relevance: This compound was used in research to investigate the specific roles of different visual cycle pathways. Supplementation with 9-cis-retinaldehyde was found to rescue the impaired immediate cone photopic vision in zebrafish larvae treated with Emixustat or Fenretinide. This suggests that the immediate vision defects were due to reduced levels of visual chromophore rather than a complete block in the visual cycle. []

C20-D3-vitamin A (ALK-001)

Compound Description: ALK-001 is a deuterated form of vitamin A designed to be more resistant to degradation and potentially less toxic than natural vitamin A. [] It is currently under investigation for treating Stargardt disease.

Relevance: ALK-001 represents an alternative approach to modulating the visual cycle compared to Emixustat. Instead of inhibiting the cycle, ALK-001 aims to provide a less toxic form of vitamin A to potentially slow the progression of retinal degeneration. []

Overview

Emixustat is a synthetic small molecule classified as a visual cycle modulator, primarily targeting the retinal pigment epithelium-specific 65 kDa protein (RPE65). This compound is notable for its role in modulating the visual cycle, which is crucial for maintaining retinal health and function. Emixustat has garnered attention for its potential therapeutic applications, particularly in treating age-related macular degeneration and other retinal diseases.

Source and Classification

Emixustat was developed by Ian L. Scott and is currently under investigation for various ocular conditions, including age-related macular degeneration, proliferative diabetic retinopathy, and Stargardt disease. It is formulated as emixustat hydrochloride, which is the salt form of the compound, enhancing its bioavailability when administered orally. The compound represents a new class of drugs aimed at preserving retinal integrity by modulating the visual cycle without relying on retinoids, which can have adverse effects in certain patients .

Synthesis Analysis

The synthesis of emixustat involves several key steps that culminate in the formation of its core structure, characterized by a 3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol framework. The synthetic route employs various chemical reactions, including oxidation, reduction, and substitution reactions. Primary amines are often utilized as reagents to form Schiff base conjugates with retinaldehyde during the synthesis process .

Technical Details

The synthesis begins with the preparation of the central phenolic structure, followed by functionalization to introduce the amino group and cyclohexylmethoxy moiety. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as chromatography may be employed to isolate and purify emixustat from reaction mixtures .

Molecular Structure Analysis

Emixustat has a molecular formula of C16H25NO2C_{16}H_{25}NO_2 and a molar mass of approximately 263.381 g/mol. Its structure can be divided into three distinct regions: the gamma-hydroxyamine functionality, a central phenyl group, and the cyclohexylmethoxy side chain. The spatial arrangement of these components contributes to its binding affinity for RPE65 .

Structural Data

The crystal structures of emixustat bound to RPE65 reveal detailed interactions at the active site, including hydrogen bonding and polar interactions with surrounding amino acids. This structural insight helps elucidate how emixustat inhibits RPE65 activity effectively .

Chemical Reactions Analysis

Emixustat undergoes various chemical reactions that are critical to its function as a visual cycle modulator. The primary reaction involves the inhibition of RPE65, which catalyzes the conversion of all-trans-retinol to 11-cis-retinol—a crucial step in regenerating visual chromophores.

Technical Details

The inhibition mechanism involves binding to the active site of RPE65, preventing substrate access and subsequent enzymatic activity. This blockade leads to decreased levels of 11-cis-retinal, thereby reducing visual chromophore production and impacting photoreceptor function . The compound's ability to persist in its active form enhances its efficacy over extended periods.

Mechanism of Action

Emixustat's mechanism primarily revolves around its role as an inhibitor of RPE65. By blocking this enzyme's activity, emixustat disrupts the visual cycle's normal progression:

  1. Inhibition of RPE65: Emixustat binds to RPE65, preventing it from converting all-trans-retinol into 11-cis-retinol.
  2. Reduction in Visual Chromophore Production: The inhibition leads to decreased synthesis of 11-cis-retinal, essential for phototransduction in rod cells.
  3. Impact on Retinal Health: This modulation can help mitigate retinal degeneration associated with diseases like age-related macular degeneration by reducing toxic byproducts that accumulate due to disrupted visual cycles .
Physical and Chemical Properties Analysis

Emixustat exhibits several important physical and chemical properties:

  • Solubility: Emixustat hydrochloride is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for similar compounds.

These properties are crucial for determining appropriate formulation strategies for clinical use .

Applications

Emixustat is primarily being investigated for its therapeutic potential in:

  • Age-Related Macular Degeneration: As a treatment option aimed at slowing disease progression.
  • Diabetic Macular Edema: By potentially reducing metabolic demand within retinal cells.
  • Stargardt Disease: Targeting underlying mechanisms contributing to retinal degeneration.

Clinical trials have demonstrated that emixustat is well-tolerated and exhibits dose-dependent effects on retinal function, making it a promising candidate for future ocular therapies .

Properties

CAS Number

1141777-14-1

Product Name

Emixustat

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1

InChI Key

WJIGGYYSZBWCGC-MRXNPFEDSA-N

SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O

Synonyms

ACU-4429
emixustat

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.